

Analysis of Tranilast's efficacy in patients from randomized controlled trials

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Compound of Interest

Compound Name: *Tranilast*

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Tranilast: A Comparative Analysis of Efficacy in Randomized Controlled Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tranilast**'s performance against various alternatives, supported by data from randomized controlled trials (RCTs). **Tranilast**, an antiallergic agent, has been investigated for its therapeutic potential across a range of conditions, primarily due to its inhibitory effects on mast cell degranulation and modulation of the transforming growth factor-beta (TGF- β) signaling pathway. This document summarizes key quantitative data, experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of **Tranilast**'s efficacy.

Data Presentation: Summary of Quantitative Data from Randomized Controlled Trials

The following tables summarize the key efficacy data from randomized controlled trials investigating **Tranilast** in various therapeutic areas.

Table 1: Efficacy of **Tranilast** Eye Drops in Allergic Conjunctivitis

Outcome Metric	Tranilast Group	Sodium Cromoglicate Group	P-value	Trial Design
Cure Rate	30.97%	26.32%	P = 0.3936	Multi-center, randomized, single-blind, positive-control, non-inferiority
Efficacy Rate	91.15%	83.33%	P = 0.0636	"

Table 2: Efficacy of Topical **Tranilast** 8% Liposomal Gel for Post-Cesarean Surgical Scars

Outcome Metric	Tranilast-treated Half-scar	Placebo-treated Half-scar	P-value	Trial Design
Mean Patient and Observer Scar Assessment Scale (POSAS) Score (9 months post-treatment)	Significantly lower	Higher	P < .001	Prospective, double-blind, split-scar
Patient Satisfaction with Scar Appearance	Significantly more satisfied	Less satisfied	P = .002	"

Table 3: Efficacy of **Tranilast** as an Adjunctive Therapy in Severe COVID-19

Outcome Metric	Tranilast + Antiviral Therapy Group	Antiviral Therapy (Control) Group	P-value	Trial Design
Neutrophil-to-Lymphocyte Ratio (NLR)	Significantly lower	Higher	P = 0.001	Open-label, randomized controlled trial
Quantitative C-reactive protein (q-CRP)	Significantly lower	Higher	P = 0.002	"
Interleukin-1 (IL-1)	Significantly lower	Higher	P = 0.001	"
Tumor Necrosis Factor (TNF)	Significantly lower	Higher	P = 0.001	"
Lactate Dehydrogenase (LDH)	Significantly lower	Higher	P = 0.046	"
Oxygen Saturation	Significantly increased	Lower	F = 7.72, P = 0.007	"
Hospitalization ≥ 4 days	36.6%	66.6%	P = 0.045	"
Deaths or ICU Hospitalization	1	4	P = 0.20	"

Table 4: Efficacy of Oral **Tranilast** in Preventing Restenosis after Percutaneous Transluminal Coronary Angioplasty (PTCA) - TREAT-2 Trial

Outcome Metric	Tranilast Group (n=112 lesions)	Placebo Group (n=127 lesions)	P-value	Trial Design
Restenosis Rate (loss of ≥50% of initial gain)	18.8%	44.1%	P = .00005	Multicenter, randomized, double-blind, placebo-controlled
Restenosis Rate (stenosis of ≥50% at follow-up)	25.9%	41.9%	P = .012	"

Table 5: Efficacy of Oral **Tranilast** in Preventing Restenosis after Percutaneous Coronary Intervention (PCI) - PRESTO Trial

Outcome Metric	Tranilast Groups	Placebo Group	P-value	Trial Design
Primary Endpoint (Death, Myocardial Infarction, or Ischemia-driven Target Vessel Revascularization at 9 months)	15.5% to 16.1%	15.8%	P=0.77 to 0.81	Double-blind, randomized, placebo-controlled
Minimal Lumen Diameter (MLD) at follow-up (Angiographic Substudy)	1.72 to 1.78 mm	1.76 mm	P=0.49 to 0.89	"

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Allergic Conjunctivitis: Tranilast vs. Sodium Cromoglicate

- Trial Design: A multi-center, randomized, single-blind, positive-control, non-inferiority clinical trial was conducted.
- Participants: 227 patients with allergic conjunctivitis were enrolled. 113 patients were assigned to the **Tranilast** group and 114 to the sodium cromoglicate group.
- Intervention:
 - Experimental Group: **Tranilast** eye drops.
 - Control Group: Sodium cromoglicate eye drops.
- Treatment Duration: 28 days.
- Outcome Measures: The primary outcomes were the cure rate and the overall efficacy rate, assessed at the end of the treatment period.

Post-Cesarean Surgical Scars: Topical Tranilast vs. Placebo

- Trial Design: A prospective, randomized, double-blind, placebo-controlled, split-scar study was conducted.
- Participants: 26 women who had undergone a cesarean section. Each woman's scar was divided into two halves for treatment.
- Intervention:
 - Treatment Half: Topical 8% **Tranilast** liposomal gel.
 - Control Half: **Tranilast**-free liposomal gel (placebo).
- Treatment Duration: Treatment was applied twice daily for 3 months.

- Outcome Measures: Scar halves were evaluated by two investigators and the patients 9 months after the last application using the Patient and Observer Scar Assessment Scale (POSAS). Patient satisfaction was also recorded.

Severe COVID-19: Tranilast as Adjunctive Therapy

- Trial Design: An open-label, single-center, randomized controlled trial.[\[1\]](#)
- Participants: 72 hospitalized patients with severe COVID-19 were initially chosen, with 60 patients included in the final analysis.[\[1\]](#) Patients were randomly assigned in a 1:1 ratio to the control and intervention groups.[\[1\]](#)
- Intervention:
 - Intervention Group: Received 300 mg of **Tranilast** daily for seven days in addition to standard antiviral therapy.[\[1\]](#)
 - Control Group: Received only standard antiviral therapy.[\[1\]](#)
- Outcome Measures: The expression of inflammatory cytokines (IL-1, TNF), laboratory markers (NLR, q-CRP, LDH), oxygen saturation, and clinical findings such as duration of hospitalization and mortality or ICU admission were compared between the two groups.[\[1\]](#)

Prevention of Restenosis after Percutaneous Coronary Intervention (PCI)

- TREAT-2 Trial:
 - Trial Design: A multicenter, randomized, double-blinded, placebo-controlled trial.[\[2\]](#)
 - Participants: 297 patients with 329 lesions who had undergone successful PTCA for both de novo and restenotic lesions.[\[2\]](#)
 - Intervention: Patients were randomly assigned to receive either oral **Tranilast** or a placebo for 3 months.[\[2\]](#)
 - Outcome Measures: Angiographic follow-up was performed at 3 months to assess restenosis rates, defined as a loss of 50% or more of the initial gain in lumen diameter, or

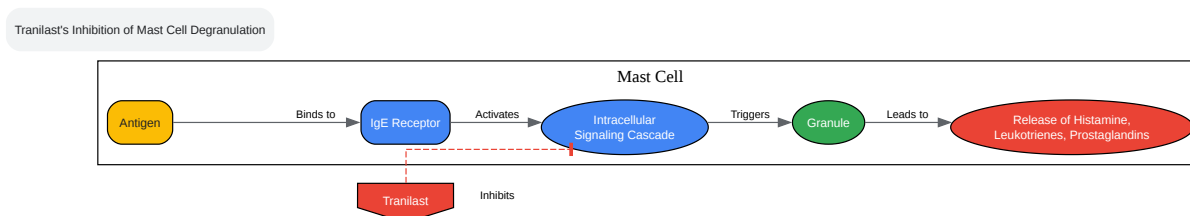
a percent stenosis of $\geq 50\%$ at follow-up.[2]

- PRESTO Trial:
 - Trial Design: A large-scale, double-blind, randomized, placebo-controlled trial.[3]
 - Participants: 11,484 patients who had undergone successful PCI.[3]
 - Intervention: Patients were randomized to receive either **Tranilast** (300 mg or 450 mg twice daily for 1 or 3 months) or a placebo, initiated within 4 hours after the procedure.[3] [4]
 - Outcome Measures: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within 9 months.[3] An angiographic substudy measured the minimal lumen diameter (MLD) at follow-up.[3]

Mandatory Visualization

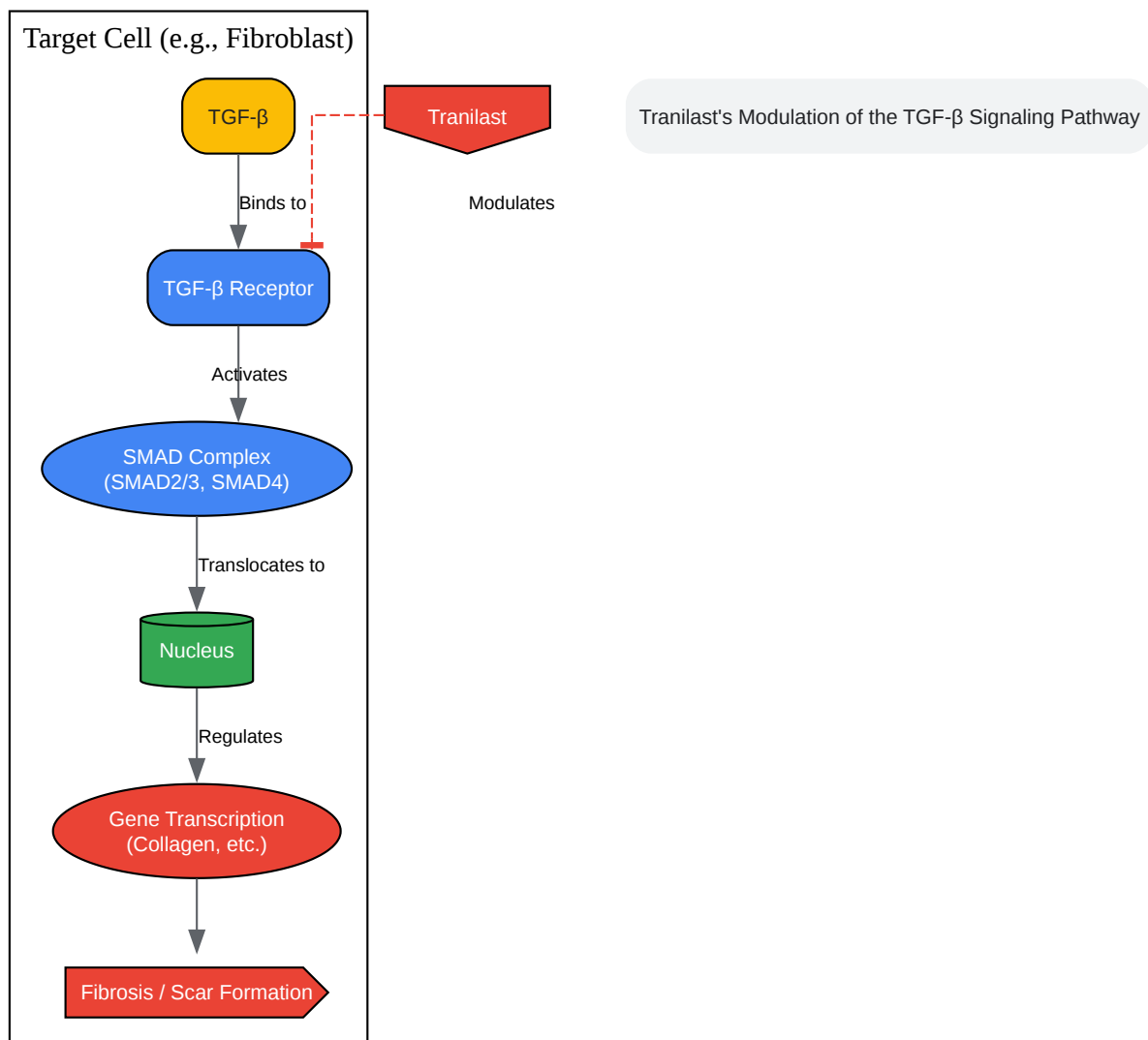
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by **Tranilast** and the workflows of the described clinical trials.



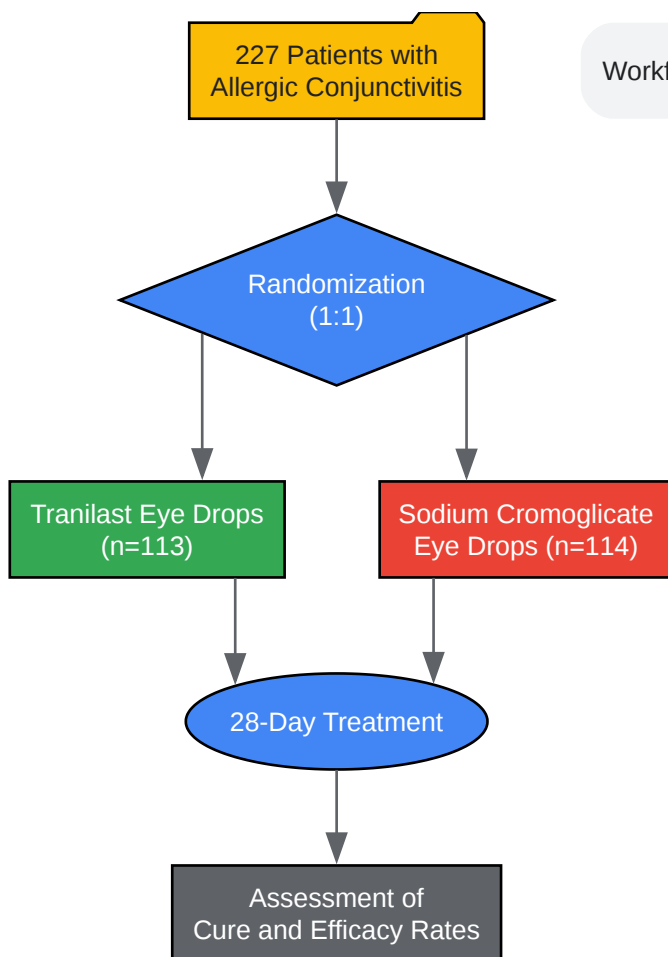
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Tranilast's Inhibition of Mast Cell Degranulation



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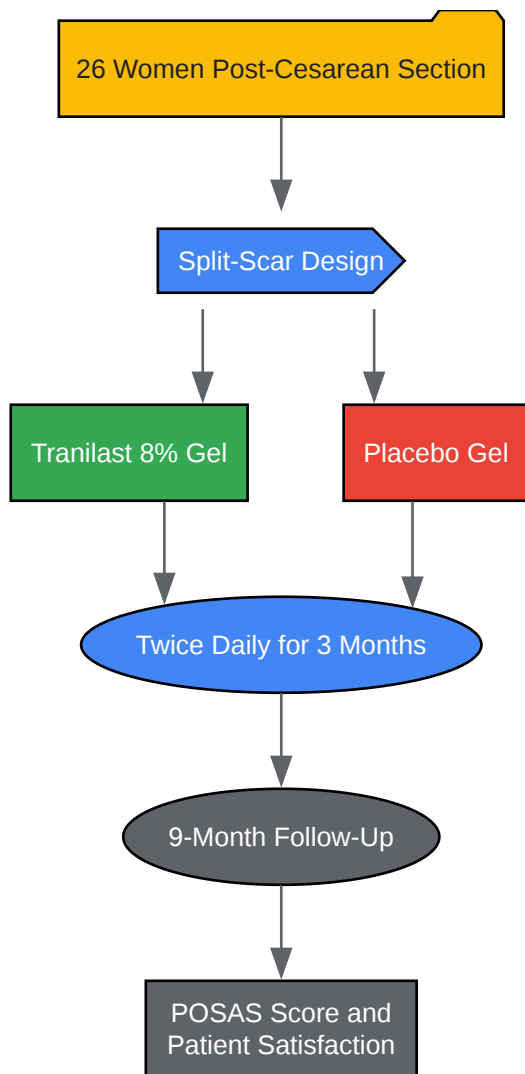
Tranilast's Modulation of the TGF-β Signaling Pathway



Workflow of the Allergic Conjunctivitis RCT

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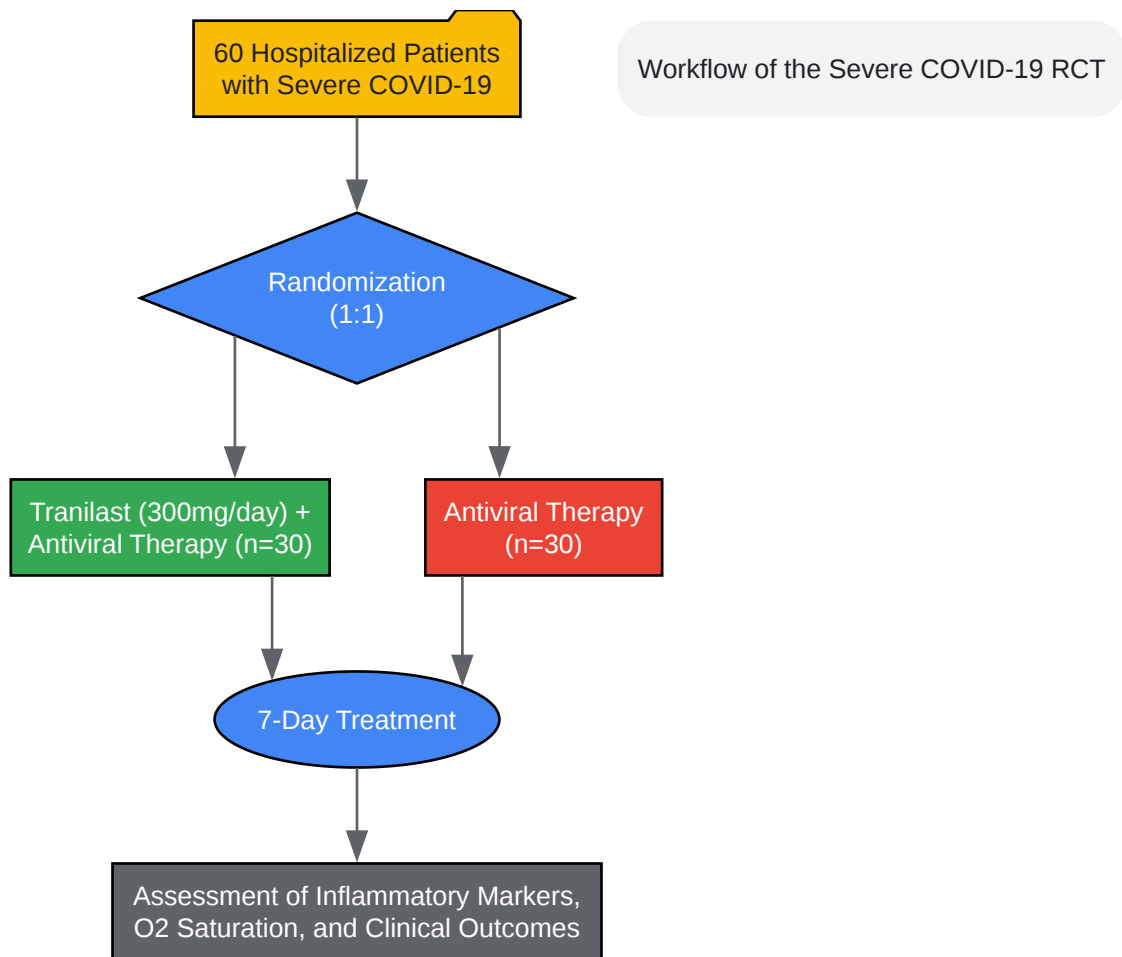
Workflow of the Allergic Conjunctivitis RCT



Workflow of the Post-Cesarean Scar RCT

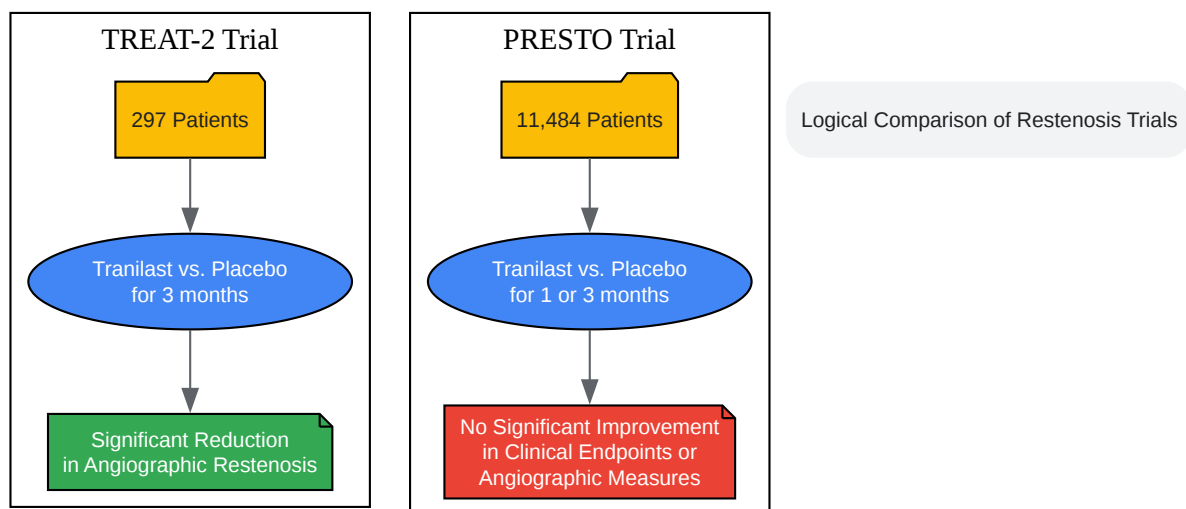
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Workflow of the Post-Cesarean Scar RCT



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Workflow of the Severe COVID-19 RCT



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